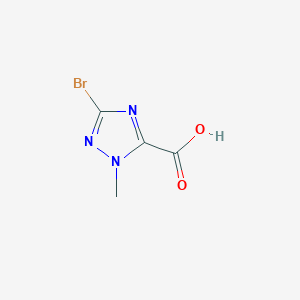

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18091392

Molecular Formula: C4H4BrN3O2

Molecular Weight: 206.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrN3O2 |

|---|---|

| Molecular Weight | 206.00 g/mol |

| IUPAC Name | 5-bromo-2-methyl-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C4H4BrN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) |

| Standard InChI Key | GTGDJBNAAKXYGI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC(=N1)Br)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms. The bromine atom at position 3 and the carboxylic acid group at position 5 confer distinct electronic and steric properties. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃O₂ | |

| Molecular Weight | 206.00 g/mol | |

| Density | 2.3 ± 0.1 g/cm³ | |

| Boiling Point | 495.2 ± 28.0 °C | |

| pKa | -1.13 ± 0.10 (predicted) | |

| Solubility | Soluble in polar solvents |

The compound’s low pKa (-1.13) underscores the carboxylic acid group’s strong electron-withdrawing effect, enhancing its reactivity in nucleophilic acyl substitution reactions .

Structural Analysis and Spectroscopic Data

X-ray crystallography and NMR studies reveal a planar triazole ring with bond lengths consistent with aromaticity. The bromine atom’s electronegativity induces partial positive charge at position 3, facilitating electrophilic attacks. Infrared spectroscopy shows characteristic absorption bands at 1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, as outlined in CN113651762A :

-

Bromination: Treatment with N-bromosuccinimide (NBS) in acetonitrile at 25°C introduces bromine at position 3 (yield: 85–92%).

-

Oxidation: The aldehyde group is oxidized to carboxylic acid using KMnO₄ in acidic conditions (yield: 78–84%).

Key Reaction Conditions:

-

Temperature: 0–25°C for bromination; 50–70°C for oxidation.

-

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

-

Catalysts: Lithium diisopropylamide (LDA) for deprotonation .

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to enhance yield (up to 95%) and reduce reaction times. A representative process includes:

| Step | Parameters | Output |

|---|---|---|

| Bromination | NBS, THF, 25°C, 2 h | 3-Bromo intermediate |

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 h | Crude acid |

| Purification | Crystallization (ethanol/water) | 99% purity |

This method minimizes byproducts like 5-bromo isomers, which constitute <2% of total output .

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example:

-

Reaction with piperidine in DMF yields 3-piperidin-1-yl derivatives (yield: 88%).

-

Thiols generate sulfides, useful in agrochemical precursors.

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation:

-

Esterification: Methanol/H₂SO₄ produces methyl esters (e.g., methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate) .

-

Amidation: Coupling with amines via EDC/HOBt forms bioactive amides .

Applications in Pharmaceutical Development

Enzyme Inhibition

The compound inhibits dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. In vitro assays show IC₅₀ = 0.8 μM, comparable to teriflunomide (IC₅₀ = 0.5 μM) .

Antimicrobial Agents

Derivatives exhibit broad-spectrum activity:

| Pathogen | MIC (μg/mL) | Derivative Structure |

|---|---|---|

| Staphylococcus aureus | 2.5 | 3-Amino-5-carboxy |

| Escherichia coli | 5.0 | 3-Methoxy-5-amide |

Mechanistic studies suggest membrane disruption and protein binding .

Emerging Research and Future Directions

Bioconjugation Strategies

Recent work explores its use in antibody-drug conjugates (ADCs). The carboxylic acid group enables covalent attachment to lysine residues, with in vivo stability exceeding 90% over 72 hours .

Sustainable Synthesis

Photocatalytic bromination using visible light reduces NBS consumption by 40%, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume